molecular formula C19H13Cl2N5O4 B2931569 9-(3,4-dichlorophenyl)-2-(2-hydroxy-3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 887889-41-0

9-(3,4-dichlorophenyl)-2-(2-hydroxy-3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No.: B2931569
CAS No.: 887889-41-0
M. Wt: 446.24
InChI Key: BSDMIOVOLQIBJA-UHFFFAOYSA-N
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Description

The compound 9-(3,4-dichlorophenyl)-2-(2-hydroxy-3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a complex organic molecule that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups, making it a subject of interest in various fields of scientific research.

Properties

IUPAC Name

9-(3,4-dichlorophenyl)-2-(2-hydroxy-3-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2N5O4/c1-30-12-4-2-3-9(15(12)27)17-23-13(16(22)28)14-18(25-17)26(19(29)24-14)8-5-6-10(20)11(21)7-8/h2-7,27H,1H3,(H2,22,28)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSDMIOVOLQIBJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC(=C(C=C4)Cl)Cl)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3,4-dichlorophenyl)-2-(2-hydroxy-3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multiple steps:

    Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions starting from simple precursors like formamide and cyanamide.

    Substitution Reactions:

    Amidation: The carboxamide group is introduced via an amidation reaction, often using reagents like carbodiimides to activate the carboxylic acid group.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes:

    Catalysts: Using catalysts to enhance reaction rates.

    Solvents: Selecting appropriate solvents to dissolve reactants and control reaction environments.

    Temperature and Pressure: Controlling temperature and pressure to favor desired reaction pathways.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups.

    Reduction: Reduction reactions can target the carbonyl group in the purine ring.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogens, nitrating agents, and sulfonating agents.

Major Products

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Alcohols and reduced purine derivatives.

    Substitution Products: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science: Its derivatives are explored for use in organic electronics and photonics.

Biology

    Enzyme Inhibition: It acts as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Signal Transduction: It can modulate signaling pathways in cells.

Medicine

    Drug Development:

    Diagnostics: Used in diagnostic assays to detect specific biomolecules.

Industry

    Chemical Synthesis: Employed as an intermediate in the synthesis of more complex molecules.

    Agriculture: Potential use in developing agrochemicals.

Mechanism of Action

The compound exerts its effects through several mechanisms:

    Molecular Targets: It binds to specific proteins and enzymes, altering their activity.

    Pathways Involved: It can influence pathways such as signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 9-(3,4-dichlorophenyl)-2-(2-hydroxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
  • 9-(3,4-dichlorophenyl)-2-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Uniqueness

  • Functional Groups : The presence of both hydroxy and methoxy groups on the phenyl ring makes it unique.
  • Biological Activity : Its specific substitutions confer distinct biological activities compared to similar compounds.

9-(3,4-dichlorophenyl)-2-(2-hydroxy-3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide , covering its synthesis, reactions, applications, and mechanisms of action

Biological Activity

The compound 9-(3,4-dichlorophenyl)-2-(2-hydroxy-3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (CAS 887889-41-0) is a purine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis of the Compound

The synthesis of this compound typically involves several steps, including the formation of the purine core and subsequent substitution reactions to introduce the dichlorophenyl and hydroxy-methoxyphenyl groups. The synthetic pathway may include:

  • Formation of the Purine Core : Utilizing known methods for constructing purine derivatives.
  • Substitution Reactions : Introducing functional groups such as dichlorophenyl and hydroxy-methoxyphenyl through nucleophilic substitutions.
  • Purification : Crystallization or chromatography to isolate the desired product.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit cancer cell proliferation across various cancer types, including breast and lung cancers. The mechanism of action appears to involve:

  • Inhibition of Key Signaling Pathways : The compound may target specific kinases involved in cell growth and survival.
  • Induction of Apoptosis : Evidence suggests that it promotes programmed cell death in cancer cells.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against several bacterial strains. The biological assays indicate:

  • Effective against Gram-positive and Gram-negative bacteria : This includes strains resistant to conventional antibiotics.
  • Potential as a lead compound for antibiotic development : Its unique structure may provide a scaffold for designing new antimicrobial agents.

Enzyme Inhibition

The compound acts as an inhibitor of various enzymes, including:

  • Dihydrofolate reductase (DHFR) : This enzyme is crucial for DNA synthesis, and its inhibition can lead to reduced proliferation of rapidly dividing cells, such as cancer cells.
  • Cyclooxygenase (COX) : Inhibition of COX enzymes suggests potential anti-inflammatory effects.

Structure-Activity Relationship (SAR)

A detailed analysis of the structure-activity relationship reveals that modifications to the molecular structure can significantly influence biological activity. For instance:

ModificationBiological Activity Impact
Addition of methoxy groupEnhances anticancer activity
Substitution at N-positionAlters enzyme inhibition profile

Study 1: Anticancer Activity in Breast Cancer Cells

In a study published in Cancer Research, the compound was tested against MCF-7 breast cancer cells. Results showed a dose-dependent inhibition of cell viability with an IC50 value of approximately 15 µM. Mechanistic studies indicated that the compound induces apoptosis via the mitochondrial pathway.

Study 2: Antimicrobial Efficacy

A separate investigation assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL against both strains, demonstrating significant potential as an antimicrobial agent.

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